erythro-4-hydroxy-L-glutamate(1-)
Description
Nomenclature and Stereochemical Considerations in Biological Systems
The compound's name, erythro-4-hydroxy-L-glutamate(1-), precisely defines its structure. "L-glutamate" indicates its origin from the L-isomer of glutamic acid, the common form in biological systems. The "4-hydroxy" prefix specifies the location of the hydroxyl group. The "erythro" designation is a stereochemical descriptor that, along with "threo," is used to distinguish between diastereomers with two adjacent chiral centers. In the case of erythro-4-hydroxy-L-glutamate, the chiral carbons are C2 (the alpha-carbon) and C4. The IUPAC name for this specific stereoisomer is (2S,4R)-2-azaniumyl-4-hydroxypentanedioate. nih.gov
The stereochemistry is crucial as biological systems, particularly enzymes, are highly specific in their interactions with substrates. The "L" configuration at the alpha-carbon is typical for amino acids involved in primary metabolism. The "erythro" configuration at C4 dictates the spatial arrangement of the hydroxyl group relative to the rest of the molecule, influencing how it fits into the active sites of enzymes.
Interactive Data Table: Nomenclature of erythro-4-hydroxy-L-glutamate(1-)
| Identifier Type | Identifier |
| Common Name | erythro-4-hydroxy-L-glutamate(1-) |
| Systematic Name | (2S,4R)-2-azaniumyl-4-hydroxypentanedioate nih.gov |
| Synonyms | (4S)-4-hydroxy-L-glutamate, erythro-4-hydroxy-L-glutamate nih.gov |
| ChEBI ID | CHEBI:6331 nih.gov |
| PubChem CID | 6971086 nih.gov |
Historical Perspectives on the Discovery and Initial Characterization of Hydroxyglutamates
The journey to understanding hydroxyglutamates began with the discovery of 3-hydroxyglutamic acid in hydrolysates of an antibiotic peptide. nih.gov This initial finding sparked interest in this class of modified amino acids. Subsequent research led to the identification of various hydroxyglutamates in nature. For instance, 4-hydroxy-L-glutamic acid was discovered in several plant species, including Phlox decussata and Linaria vulgaris. nih.gov
A significant breakthrough was the discovery of 4-hydroxy-L-glutamic acid as an intermediate in the degradation of hydroxyproline (B1673980) in mammalian cells. nih.gov This established a clear metabolic link and a physiological role for the compound in higher organisms. The synthesis and characterization of all four enantiomers of 4-hydroxyglutamic acid were later achieved, which allowed for the establishment of their absolute configurations and a deeper understanding of their distinct properties. nih.gov
Significance as a Non-Proteinogenic Amino Acid Metabolite
Erythro-4-hydroxy-L-glutamate(1-) is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids directly encoded by the genetic code for protein synthesis. However, its role as a metabolite is significant. It is recognized as a human metabolite and is involved in amino acid metabolism. nih.govhmdb.ca Specifically, it is an intermediate in the metabolism of gamma-hydroxyglutamic acid. hmdb.ca
In humans, erythro-4-hydroxy-L-glutamate is implicated in the metabolic pathway of the inherited disorder hyperprolinemia type II. hmdb.ca This condition is characterized by an excess of proline in the blood. The compound also participates in several enzymatic reactions. For example, it can be synthesized from pyrroline (B1223166) hydroxycarboxylic acid by the enzyme Delta-1-pyrroline-5-carboxylate dehydrogenase, mitochondrial. hmdb.ca Conversely, it can be converted to L-4-hydroxyglutamate semialdehyde by the enzyme proline dehydrogenase 1, mitochondrial. hmdb.ca
Interactive Data Table: Biochemical Properties of erythro-4-hydroxy-L-glutamate(1-)
| Property | Value |
| Molecular Formula | C5H8NO5- nih.gov |
| Molecular Weight | 162.12 g/mol nih.gov |
| Parent Compound | (2S,4R)-2-amino-4-hydroxypentanedioic acid nih.gov |
| Biological Role | Human metabolite nih.gov |
| Metabolic Pathway Involvement | Arginine and proline metabolism ymdb.ca |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8NO5- |
|---|---|
Molecular Weight |
162.12 g/mol |
IUPAC Name |
(2S,4R)-2-azaniumyl-4-hydroxypentanedioate |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/p-1/t2-,3+/m0/s1 |
InChI Key |
HBDWQSHEVMSFGY-STHAYSLISA-M |
SMILES |
C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |
Isomeric SMILES |
C([C@@H](C(=O)[O-])[NH3+])[C@H](C(=O)[O-])O |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Erythro 4 Hydroxy L Glutamate 1
Precursor Derivations and Enzymatic Formation Pathways
The formation of erythro-4-hydroxy-L-glutamate is closely linked to the metabolism of several key amino acids. It serves as an intermediate, connecting different metabolic routes.
While some metabolic databases indicate the conversion of 4-hydroxy-L-glutamic acid to L-4-hydroxyglutamate semialdehyde by the enzyme proline dehydrogenase 1, mitochondrial, other evidence suggests the reverse reaction is also possible. hmdb.cahmdb.ca L-4-hydroxyglutamate semialdehyde can be converted to L-erythro-4-hydroxyglutamate via the enzyme 1-pyrroline-5-carboxylate dehydrogenase. mimedb.org This positions 4-hydroxy-L-glutamate semialdehyde as a direct precursor in the biosynthesis of erythro-4-hydroxy-L-glutamate.
Erythro-4-hydroxy-L-glutamate is a key intermediate in the degradation pathway of hydroxyproline (B1673980), an amino acid abundant in collagen. nih.govnih.gov The breakdown of trans-4-hydroxy-L-proline in vertebrates involves a series of mitochondrial enzymatic reactions. nih.gov This catabolic pathway ultimately converts hydroxyproline into glyoxylate and pyruvate (B1213749). nih.gov The degradation of hydroxyproline is initiated by hydroxyproline oxidase (PRODH2), and the resulting intermediate is further metabolized, leading to the formation of erythro-4-hydroxy-L-glutamate. frontiersin.org
Metabolic pathway databases, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), explicitly place L-erythro-4-hydroxyglutamate within the arginine and proline metabolism pathways. genome.jp This underscores its role as a metabolic intermediate connecting the catabolism of these amino acids. The interconversion of proline, arginine, and glutamate (B1630785) is crucial for various cellular functions, and erythro-4-hydroxy-L-glutamate is involved in these transformations. nih.govnih.gov The enzyme 4-hydroxyglutamate transaminase, which acts on erythro-4-hydroxy-L-glutamate, is a key player in arginine and proline metabolism. wikipedia.org
Enzymatic Mechanisms of Synthesis
The synthesis of erythro-4-hydroxy-L-glutamate can be achieved through various enzymatic reactions, highlighting the versatility of biocatalysis in generating this important molecule.
The biocatalytic synthesis of γ-hydroxy-α-amino acids, including erythro-4-hydroxy-L-glutamate, can be accomplished through a tandem aldol addition and transamination reaction sequence. nih.govacs.org This chemoenzymatic approach often utilizes an aldolase (B8822740) to catalyze the C-C bond formation, followed by a transaminase to introduce the amino group stereoselectively. researchgate.netchemrxiv.orgwisc.edu Transamination is a crucial biochemical reaction that involves the transfer of an amino group from a donor molecule to a keto acid, a process catalyzed by enzymes called transaminases or aminotransferases. wikipedia.orgyoutube.com For example, an enantioselective aldol addition of pyruvate to an aldehyde can be catalyzed by an aldolase, yielding a chiral 4-hydroxy-2-oxo acid. This intermediate can then be aminated using a transaminase to produce the final γ-hydroxy-α-amino acid. nih.govacs.org
| Reaction Type | Enzyme Class | Description |
|---|---|---|
| Aldol Addition | Aldolase | Catalyzes the formation of a carbon-carbon bond to create the hydroxyglutamate backbone. |
| Transamination | Transaminase (Aminotransferase) | Transfers an amino group to a keto-acid precursor to form the final amino acid. wikipedia.orgyoutube.com |
The direct hydroxylation of L-glutamate is another pathway for the synthesis of hydroxyglutamic acids. This process involves the stereospecific introduction of a hydroxyl group onto the glutamate backbone. Electrophilic hydroxylation of N-protected L-glutamate derivatives has been shown to produce 4-hydroxy-L-glutamic acid. nih.govbeilstein-journals.org For instance, the treatment of a lithium enolate of dimethyl N-Cbz-L-glutamate with an oxaziridine reagent can yield a mixture of diastereoisomers, with the (2S,4S)-4-hydroxy-L-glutamic acid predominating. nih.govbeilstein-journals.org This method allows for the controlled introduction of the hydroxyl group at the C4 position with a specific stereochemistry.
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |
|---|---|---|---|
| 1-pyrroline-5-carboxylate dehydrogenase | L-4-Hydroxyglutamate semialdehyde | L-erythro-4-hydroxyglutamate | Proline Metabolism mimedb.org |
| 4-hydroxyglutamate transaminase | 4-hydroxy-L-glutamate, 2-oxoglutarate | 4-hydroxy-2-oxoglutarate, L-glutamate | Arginine and Proline Metabolism wikipedia.org |
| Proline dehydrogenase 1, mitochondrial | 4-hydroxy-L-glutamic acid | L-4-hydroxyglutamate semialdehyde | Proline Metabolism hmdb.ca |
Intermediates and Branch Points in erythro-4-hydroxy-L-glutamate(1-) Biosynthesis
The primary pathway for the formation of erythro-4-hydroxy-L-glutamate(1-) originates from the degradation of L-hydroxyproline. This process involves key intermediates and enzymes that channel the metabolic flow towards the synthesis of this compound.
The initial substrate for this pathway is trans-4-hydroxy-L-proline , which is liberated during the breakdown of collagen. This amino acid is then oxidized by the mitochondrial enzyme hydroxyproline dehydrogenase (PRODH2) , also known as hydroxyproline oxidase (OH-POX) nih.govresearchgate.net. This reaction yields the intermediate Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) nih.govresearchgate.net.
OH-P5C stands as a critical intermediate in this metabolic sequence. It is subsequently converted to erythro-4-hydroxy-L-glutamate(1-) through the action of the mitochondrial enzyme Δ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH) nih.govresearchgate.nethmdb.ca. This enzyme catalyzes the NAD+-dependent oxidation of OH-P5C to yield erythro-4-hydroxy-L-glutamate(1-).
A significant branch point in this pathway exists at the level of Δ¹-pyrroline-3-hydroxy-5-carboxylate. While P5CDH directs OH-P5C towards the synthesis of erythro-4-hydroxy-L-glutamate(1-), the enzyme pyrroline-5-carboxylate reductase (PYCR) can catalyze the reverse reaction, reducing OH-P5C back to L-hydroxyproline nih.govresearchgate.net. This creates a potential cycle for the interconversion of these two molecules. The direction of the metabolic flux at this branch point is likely influenced by the cellular redox state (NADH/NAD+ ratio) and the relative activities of P5CDH and PYCR.
The metabolic fate of erythro-4-hydroxy-L-glutamate(1-) itself represents another important metabolic juncture. It can be further catabolized through a transamination reaction, converting it into 4-hydroxy-2-oxoglutarate, which then enters other metabolic pathways for energy production or biosynthesis nih.govmdpi.com.
The table below summarizes the key intermediates and enzymes involved in the biosynthesis of erythro-4-hydroxy-L-glutamate(1-).
| Intermediate Compound | Enzyme | Product |
| trans-4-hydroxy-L-proline | Hydroxyproline dehydrogenase (PRODH2) | Δ¹-pyrroline-3-hydroxy-5-carboxylate |
| Δ¹-pyrroline-3-hydroxy-5-carboxylate | Δ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH) | erythro-4-hydroxy-L-glutamate(1-) |
| Δ¹-pyrroline-3-hydroxy-5-carboxylate | Pyrroline-5-carboxylate reductase (PYCR) | trans-4-hydroxy-L-proline |
Catabolism and Degradation Pathways of Erythro 4 Hydroxy L Glutamate 1
Enzymatic Degradation to Keto Acid Derivatives
The initial and pivotal step in the catabolism of erythro-4-hydroxy-L-glutamate(1-) is its enzymatic conversion into a keto acid derivative. This process is primarily a transamination reaction, setting the stage for its further metabolism.
Conversion to (4R)-4-hydroxy-2-oxoglutarate
The primary keto acid derivative formed from the breakdown of erythro-4-hydroxy-L-glutamate(1-) is (4R)-4-hydroxy-2-oxoglutarate. qmul.ac.ukhmdb.ca This conversion is achieved through a transamination reaction where the amino group of erythro-4-hydroxy-L-glutamate(1-) is transferred to an acceptor molecule, which is typically 2-oxoglutarate. qmul.ac.ukgenome.jp The reaction can be summarized as follows:
erythro-4-hydroxy-L-glutamate + 2-oxoglutarate ⇌ (4R)-4-hydroxy-2-oxoglutarate + L-glutamate qmul.ac.ukmicrobialtec.com
This reaction is a critical entry point for the carbon skeleton of erythro-4-hydroxy-L-glutamate(1-) into metabolic pathways that can utilize keto acids.
Role of Hydroxyglutamate Transaminase (EC 2.6.1.23)
The enzyme primarily responsible for the conversion of erythro-4-hydroxy-L-glutamate(1-) to (4R)-4-hydroxy-2-oxoglutarate is 4-hydroxyglutamate transaminase, also known as 4-hydroxyglutamate aminotransferase. qmul.ac.ukmicrobialtec.com This enzyme is classified under the EC number 2.6.1.23. qmul.ac.ukmicrobialtec.com Its systematic name is erythro-4-hydroxy-L-glutamate:2-oxoglutarate aminotransferase. qmul.ac.ukmicrobialtec.com This enzyme facilitates the transfer of the amino group from erythro-4-hydroxy-L-glutamate to 2-oxoglutarate, yielding (4R)-4-hydroxy-2-oxoglutarate and L-glutamate. qmul.ac.ukgenome.jp It is noteworthy that oxaloacetate can also serve as an amino group acceptor in this reaction, in place of 2-oxoglutarate. qmul.ac.ukgenome.jp
Linkage to Glutamate-Oxaloacetate Transaminase (GOT) Activities
Research has indicated a potential identity between hydroxyglutamate transaminase (EC 2.6.1.23) and aspartate transaminase (EC 2.6.1.1), which is a type of glutamate-oxaloacetate transaminase (GOT). qmul.ac.ukgenome.jp Studies involving the purification of rat liver γ-hydroxyglutamate transaminase have suggested its probable identity with glutamate-aspartate transaminase. genome.jp This suggests that the well-known GOT enzymes may possess the catalytic activity to process erythro-4-hydroxy-L-glutamate, linking its degradation directly to mainstream amino acid metabolism. nih.gov GOTs play a crucial role in the malate-aspartate shuttle and the metabolism of various amino acids, and their involvement in erythro-4-hydroxy-L-glutamate catabolism highlights the interconnectedness of these metabolic pathways. nih.gov
Subsequent Breakdown Products and their Entry into Core Metabolism
Following the initial transamination, the resulting (4R)-4-hydroxy-2-oxoglutarate can be further metabolized. This keto acid can enter the Krebs cycle, also known as the tricarboxylic acid (TCA) cycle, after being converted to intermediates of this central metabolic pathway. nih.gov The catabolism of glutamate (B1630785), a product of the initial transamination, also feeds into the Krebs cycle via its conversion to 2-oxoglutarate, a key intermediate of the cycle. nih.gov This integration allows for the carbon skeleton of erythro-4-hydroxy-L-glutamate(1-) to be utilized for energy production or as a precursor for the synthesis of other molecules.
Regulation of Catabolic Enzyme Activities
The regulation of the enzymes involved in erythro-4-hydroxy-L-glutamate(1-) catabolism is crucial for maintaining metabolic homeostasis. The activity of transaminases, including those that act on hydroxyglutamate, is influenced by the availability of their substrates and coenzymes. For instance, the concentration of 2-oxoglutarate, a key substrate, can modulate the rate of the transamination reaction. qmul.ac.uk
Biological and Physiological Roles of Erythro 4 Hydroxy L Glutamate 1
Role in Amino Acid Metabolism and Nitrogen Homeostasis
erythro-4-hydroxy-L-glutamate(1-), as a derivative of glutamic acid, is intrinsically linked to the central pathways of amino acid metabolism and the regulation of nitrogen balance within the body. Glutamate (B1630785) itself is a major metabolic hub, acting as a key amino donor for the synthesis of numerous other amino acids and nitrogenous compounds. researchgate.net It plays a critical role in nitrogen assimilation and trafficking. researchgate.net
In the context of nitrogen homeostasis, particularly in the brain, glutamate is essential for managing nitrogen levels. It facilitates the removal of excess amino acid nitrogen, which is incorporated into glutamine and transported out of the brain. nih.gov 4-Hydroxy-L-glutamic acid is recognized as an intermediate in the metabolism of gamma-hydroxyglutamic acid. hmdb.ca In human red blood cells, which cannot import glutamate, the de novo synthesis of glutamate is vital for producing glutathione, a key antioxidant. This underscores the importance of glutamate derivatives in cellular maintenance and defense against oxidative stress. nih.gov
Research has highlighted the interconnectedness of these pathways. For instance, the metabolism of the amino acid hydroxyproline (B1673980), primarily derived from collagen turnover, leads to the formation of 4-hydroxy-L-glutamate. nih.gov This positions erythro-4-hydroxy-L-glutamate(1-) as a key node linking collagen catabolism with broader amino acid and nitrogen metabolism.
Contribution to Specific Metabolic Cycles (e.g., Arginine and Proline Metabolism)
The involvement of erythro-4-hydroxy-L-glutamate(1-) is well-documented in specific metabolic cycles, most notably the arginine and proline metabolism pathway. ymdb.cagenome.jp Proline metabolism, in particular, involves multiple steps where glutamate and its derivatives are key intermediates. Proline can be synthesized from glutamate, and its catabolism, in turn, can produce glutamate via the intermediate pyrroline-5-carboxylate. nih.gov
In humans, 4-hydroxy-L-glutamic acid is implicated in several metabolic pathways and related disorders. hmdb.ca It is a metabolite in the arginine and proline metabolism pathway and is also associated with Hyperprolinemia Type II, a condition where it interacts with 4-hydroxyglutamate aminotransferase. hmdb.cahmdb.ca The compound's role extends to the breakdown of hydroxyproline, an amino acid abundant in collagen. The metabolic pathway for hydroxyproline degradation involves the formation of 4-hydroxy-L-glutamate. nih.gov
The following table summarizes the key metabolic pathways involving erythro-4-hydroxy-L-glutamate(1-) and its parent acid.
| Metabolic Pathway | Organism(s) | Role of 4-Hydroxy-L-glutamate | Reference(s) |
| Arginine and Proline Metabolism | Human, Yeast | Intermediate metabolite | ymdb.ca, hmdb.ca, genome.jp |
| Hydroxyproline Degradation | Human, Mouse | Product of hydroxyproline breakdown | nih.gov |
| Hyperprolinemia Type II | Human | Substrate for 4-hydroxyglutamate aminotransferase | hmdb.ca, hmdb.ca |
| Glutathione Synthesis | Human | Precursor for glutamate in erythrocytes | nih.gov |
Occurrence and Significance in Different Organisms and Tissues
erythro-4-hydroxy-L-glutamate(1-) has been identified as a metabolite in a wide range of living organisms, indicating a conserved role in biochemistry. hmdb.ca
In humans, erythro-4-hydroxy-L-glutamate(1-) is a recognized metabolite with varying significance depending on the tissue and metabolic context. nih.govebi.ac.uk It is involved in the metabolic disorder hyperprolinemia type II. hmdb.ca More recently, research has identified 4-hydroxyglutamate as a novel and strong predictive biomarker for pre-eclampsia. nih.gov Elevated levels of this metabolite in maternal serum, detectable as early as the first trimester, are associated with the condition, potentially reflecting increased collagen turnover or altered metabolic processing of the compound. nih.gov The primary source of its precursor, 4-hydroxyproline, is collagen, linking its metabolism to connective tissue dynamics. nih.gov
erythro-4-hydroxy-L-glutamic acid is a known metabolite in Saccharomyces cerevisiae (baker's yeast). ymdb.cazfin.orgebi.ac.uk Its primary documented role in this organism is as an intermediate in the arginine and proline metabolism pathway, highlighting the fundamental nature of this pathway in eukaryotic cells. ymdb.ca
Studies utilizing mouse models have further elucidated the role of 4-hydroxy-L-glutamate. In a mouse model for Primary Hyperoxaluria Type 3, a genetic disorder affecting hydroxyproline metabolism, 4-hydroxy-glutamate was identified as a key urinary metabolite. nih.gov Research on these mice demonstrated that the metabolism of its precursor, 4-hydroxy-2-oxoglutarate, occurs in the liver and kidney, confirming its place within the hydroxyproline degradation pathway in mammals. nih.gov
While direct studies on erythro-4-hydroxy-L-glutamate(1-) in plants are less common, the central role of its parent compound, glutamic acid, is well-established. L-glutamic acid can function as a prebiotic in the plant's root system, selectively promoting the growth of beneficial microbes like Streptomyces, which in turn protect the plant from pathogens. nih.gov This demonstrates how glutamate and its derivatives can structure microbial communities. In various microorganisms, glutamate is a central hub for nitrogen assimilation and the biosynthesis of amino acids and other compounds. researchgate.net Furthermore, related compounds like trans-4-hydroxy-L-proline are produced through microbial fermentation using organisms such as E. coli and Corynebacterium glutamicum, pointing to the broader relevance of hydroxylated amino acids in industrial microbiology. nih.gov
The table below details the occurrence of erythro-4-hydroxy-L-glutamate(1-) or its parent acid across different organisms.
| Organism | Status | Significance | Reference(s) |
| Homo sapiens (Human) | Endogenous Metabolite | Biomarker for pre-eclampsia; involved in amino acid metabolism and disorders like Hyperprolinemia Type II. | nih.gov, ebi.ac.uk, nih.gov |
| Saccharomyces cerevisiae (Yeast) | Endogenous Metabolite | Intermediate in arginine and proline metabolism. | ymdb.ca, zfin.org, ebi.ac.uk |
| Mus musculus (Mouse) | Endogenous Metabolite | Metabolite in the hydroxyproline degradation pathway. | nih.gov |
| Plants & Microbes | Related Compound Activity | Glutamic acid acts as a prebiotic; related compounds are produced by microbial fermentation. | nih.gov, nih.gov, researchgate.net |
Interaction with Other Metabolic Pathways and Biomolecules
erythro-4-hydroxy-L-glutamate(1-), a human metabolite, plays a significant role as an intermediate in key metabolic pathways, particularly in the metabolism of amino acids. hmdb.canih.govebi.ac.uk Its interactions are crucial for the synthesis and degradation of important biomolecules like proline and glutamate.
The compound is primarily involved in the arginine and proline metabolism pathway. ymdb.cagenome.jp It serves as a link between the catabolism of hydroxyproline and the central amino acid pool. This is highlighted by its enzymatic conversion from L-1-pyrroline-3-hydroxy-5-carboxylate, a reaction catalyzed by aldehyde dehydrogenase 4A1 (ALDH4A1), also known as delta-1-pyrroline-5-carboxylate dehydrogenase. h-its.orgnih.govmetabolicatlas.org This mitochondrial enzyme facilitates the NAD+-dependent oxidation of L-glutamate-γ-semialdehyde to L-glutamate in proline metabolism and, analogously, the conversion of 4-hydroxy-L-glutamate-γ-semialdehyde to erythro-4-hydroxy-L-glutamate in hydroxyproline metabolism. nih.gov
Furthermore, erythro-4-hydroxy-L-glutamate(1-) can be acted upon by proline dehydrogenase 1, which converts it to L-4-hydroxyglutamate semialdehyde. hmdb.cahmdb.ca This positions it as a direct precursor in a degradative pathway.
A key interaction of erythro-4-hydroxy-L-glutamate(1-) is its reversible transamination reaction. It reacts with 2-oxoglutarate to yield (4R)-4-hydroxy-2-oxoglutarate and L-glutamate. hmdb.cagenome.jp This reaction is catalyzed by 4-hydroxyglutamate transaminase (EC 2.6.1.23), an enzyme that may be identical to the more common aspartate transaminase. genome.jpwikipedia.org This transamination is significant as it directly connects the metabolism of this hydroxylated amino acid to the glutamate pool, a central hub in nitrogen metabolism and neurotransmitter synthesis. wikipedia.org
The table below summarizes the key enzymatic interactions and metabolic significance of erythro-4-hydroxy-L-glutamate(1-).
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway | Research Finding |
| Aldehyde dehydrogenase 4A1 (ALDH4A1) / Delta-1-pyrroline-5-carboxylate dehydrogenase | L-1-Pyrroline-3-hydroxy-5-carboxylate, NAD+, H₂O | erythro-4-hydroxy-L-glutamate, NADH, H+ | Arginine and Proline Metabolism | Catalyzes the formation of erythro-4-hydroxy-L-glutamate. h-its.orgnih.govgenome.jp |
| Proline Dehydrogenase 1 | erythro-4-hydroxy-L-glutamic acid | L-4-hydroxyglutamate semialdehyde | Arginine and Proline Metabolism | Converts erythro-4-hydroxy-L-glutamate to its corresponding semialdehyde. hmdb.cahmdb.ca |
| 4-Hydroxyglutamate Transaminase | erythro-4-hydroxy-L-glutamate, 2-Oxoglutarate | (4R)-4-hydroxy-2-oxoglutarate, L-Glutamate | Arginine and Proline Metabolism, Glutamate Metabolism | Facilitates the interconversion of erythro-4-hydroxy-L-glutamate and L-glutamate. hmdb.cagenome.jpwikipedia.org This enzyme may be identical to aspartate transaminase. genome.jp |
These interactions underscore the role of erythro-4-hydroxy-L-glutamate(1-) as a metabolic node, connecting the catabolism of hydroxylated proline with the broader network of amino acid and central carbon metabolism. Its involvement in reactions that produce or consume key metabolites like L-glutamate and NADH highlights its importance in cellular bioenergetics and nitrogen balance.
Advanced Analytical and Methodological Approaches in Erythro 4 Hydroxy L Glutamate 1 Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating and quantifying erythro-4-hydroxy-L-glutamate(1-) from complex biological matrices. The choice of technique depends on the sample type, the required sensitivity, and the specific research question.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) and its advanced form, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful tools for the analysis of amino acids and their derivatives, including erythro-4-hydroxy-L-glutamate(1-). These methods offer high resolution, sensitivity, and speed.
In metabolomics studies, UHPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully employed for the non-targeted analysis of serum, allowing for the quantification of 4-hydroxyglutamate. researchgate.netnih.gov This approach enables the simultaneous measurement of a wide range of metabolites, providing a comprehensive view of the metabolic state. For targeted quantification, pre-column derivatization with reagents like 2,4-dinitro-1-fluorobenzene (DNFB) can be used, allowing for detection via UV absorption. nih.gov While specific protocols for erythro-4-hydroxy-L-glutamate(1-) are not extensively detailed in the literature, methods developed for glutamate (B1630785) and other amino acids are often adaptable. nih.gov Chiral HPLC methods, crucial for separating stereoisomers, have been developed for related glutamic acid derivatives and could be applied to resolve the different stereoisomers of 4-hydroxyglutamate. plos.org
Table 1: Illustrative HPLC Parameters for Amino Acid Analysis (Adaptable for erythro-4-hydroxy-L-glutamate(1-))
| Parameter | Example Condition 1 (Reversed-Phase) | Example Condition 2 (Chiral Separation) |
| Column | Phenyl-hexyl column nih.gov | Chirex 3126 column plos.org |
| Mobile Phase | 50 mM N-methylmorpholine/acetate buffer (pH 7.4) with 12% acetonitrile nih.gov | Acetonitrile/aqueous CuSO4 plos.org |
| Detection | UV absorption at 363 nm (after DNFB derivatization) nih.gov | UV absorption at 220 nm plos.org |
| Flow Rate | 1.0 - 2.0 mL/min nih.gov | Not specified |
| Internal Standard | 2-aminoadipic acid nih.gov | Not applicable |
Ion-Exchange Chromatography (IEC) Applications
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge, making it highly suitable for the analysis of amino acids which are zwitterionic. purolite.combio-rad.comfredhutch.org This technique exploits the interaction between the charged amino acid and an oppositely charged stationary phase. harvardapparatus.com
IEC, often coupled with post-column derivatization with ninhydrin, is a classic and reliable method for amino acid analysis. europa.euscirp.org The amino acids are separated on an ion-exchange column, and upon elution, they react with ninhydrin to produce a colored compound detected photometrically at 570 nm. europa.eu This method has been validated for the quantification of glutamic acid and glutamine in various matrices, including feed additives. europa.euscirp.org The separation of asparagine, glutamine, and glutamic acid is highly dependent on the sample pH and the mobile phase composition. Given that erythro-4-hydroxy-L-glutamate(1-) possesses similar ionizable groups to glutamic acid, IEC methodologies are directly applicable for its separation and quantification. harvardapparatus.com
Table 2: Typical Ion-Exchange Chromatography Conditions for Amino Acid Analysis
| Parameter | Description |
| Stationary Phase | Cation-exchange resin (e.g., sodium cation-exchange column) scirp.org |
| Mobile Phase | pH and salt gradients (e.g., sodium eluant at pH 3.15, followed by pH 7.40) scirp.org |
| Derivatization | Post-column reaction with ninhydrin europa.eu |
| Detection | Visible (VIS) detection at 570 nm (and 440 nm for proline) europa.eu |
| Sample Preparation | Hydrolysis with hydrochloric acid for total amino acid analysis, followed by pH adjustment to ~2.2 europa.eu |
Spectroscopic and Spectrometric Characterization Methods
For the unambiguous identification and structural elucidation of erythro-4-hydroxy-L-glutamate(1-), spectroscopic and spectrometric techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise chemical structure of molecules in solution and the solid state. core.ac.uk A standard dataset for structural elucidation typically includes 1D proton (¹H) and carbon-13 (¹³C) spectra, along with 2D correlation experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). hyphadiscovery.com
While experimental NMR data for erythro-4-hydroxy-L-glutamate(1-) is not widely published, predicted ¹H NMR spectra are available in databases like the Human Metabolome Database (HMDB). hmdb.ca Studies on related compounds, such as L-glutamic acid, using advanced techniques like ¹⁷O solid-state NMR, provide valuable insights into the local environment of the oxygen atoms in the carboxyl and hydroxyl groups, offering a sensitive probe for structural changes. ox.ac.uk
Table 3: Predicted ¹H NMR Chemical Shifts for 4-Hydroxy-L-glutamic acid
| Atom | Predicted Chemical Shift (ppm) |
| Hα | 3.85 |
| Hβ | 2.25 |
| Hγ | 4.38 |
Data sourced from the Human Metabolome Database (HMDB0002273) for a predicted spectrum in D₂O. hmdb.ca
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, allowing for the identification and quantification of compounds. When coupled with a separation technique like HPLC (LC-MS), it becomes a cornerstone of modern metabolomics.
Tandem mass spectrometry (MS/MS) is particularly useful for identifying 4-hydroxyglutamate in complex biological samples such as urine and serum. researchgate.netnih.gov In these analyses, the compound is first ionized, and the precursor ion corresponding to its molecular weight is selected. This ion is then fragmented, and the resulting product ions create a unique fingerprint for the molecule. For 4-hydroxy-L-glutamic acid (molecular weight 163.13 g/mol ), the deprotonated molecule [M-H]⁻ has a precursor m/z of approximately 162.04. nih.gov One important consideration in the mass spectrometry of glutamic acid and its derivatives is the potential for in-source cyclization to form pyroglutamic acid, which can complicate accurate quantification if not chromatographically resolved. nih.gov
Table 4: Mass Spectrometry Data for 4-Hydroxy-L-glutamic acid
| Parameter | Value |
| Molecular Formula | C₅H₉NO₅ nih.gov |
| Molecular Weight | 163.13 g/mol nih.gov |
| Monoisotopic Mass | 163.04807239 Da nih.gov |
| Precursor Type (MS2) | [M-H]⁻ nih.gov |
| Precursor m/z (MS2) | 162.0408 nih.gov |
| Top Peak m/z (MS2) | 144.1 nih.gov |
Radiolabeling and Isotopic Tracing Techniques for Metabolic Flux Analysis
Isotopic tracing is a powerful methodology to follow the metabolic fate of compounds and determine the flux through metabolic pathways. This involves introducing molecules labeled with stable or radioactive isotopes into a biological system and tracking their incorporation into downstream metabolites.
The metabolism of 4-hydroxyglutamate is closely linked to that of 4-hydroxyproline, which is primarily derived from the turnover of collagen. nih.govscienceopen.com Studies on the metabolic disorder primary hyperoxaluria type 3 have utilized stable isotopes to investigate this pathway. nih.gov For instance, ²H₃-glutamate has been used as a surrogate internal standard for the quantification of 4-hydroxyglutamate by tandem mass spectrometry, a common practice in stable isotope dilution analysis. nih.gov While studies focusing on tracing the metabolic flux of exogenously supplied, labeled erythro-4-hydroxy-L-glutamate are not prominent, the principles of isotopic tracing are well-established for related amino acids. Such studies would involve administering, for example, ¹³C- or ¹⁵N-labeled erythro-4-hydroxy-L-glutamate to cells or organisms and using MS or NMR to track the label's incorporation into other metabolites, thereby elucidating its metabolic pathways and contributions to cellular metabolism. researchgate.net
Enzymatic Assays and Continuous Monitoring Strategies
The quantification and real-time monitoring of erythro-4-hydroxy-L-glutamate(1-) are pivotal for understanding its role in various metabolic pathways. Methodological approaches are predominantly centered on enzymatic assays, which offer high specificity and sensitivity. These assays often employ a coupled-enzyme strategy, where erythro-4-hydroxy-L-glutamate(1-) is first converted into a more readily detectable molecule, such as L-glutamate.
Coupled Enzymatic Assays
Coupled enzyme assays provide a robust platform for the determination of erythro-4-hydroxy-L-glutamate(1-). The foundational step in these assays is the specific enzymatic conversion of erythro-4-hydroxy-L-glutamate(1-) to L-glutamate, a reaction catalyzed by an aminotransferase. The subsequent detection of the produced L-glutamate can be achieved through various secondary enzymatic reactions that yield a measurable signal, such as a change in absorbance or fluorescence. nih.gov
One primary approach involves a two-step enzymatic cascade:
Transamination: An aminotransferase, such as aspartate aminotransferase, catalyzes the transfer of an amino group from erythro-4-hydroxy-L-glutamate(1-) to a keto-acid acceptor, like α-ketoglutarate, producing L-glutamate and 4-hydroxy-2-oxoglutarate. hmdb.ca
Detection of L-Glutamate: The L-glutamate generated is then quantified using a secondary enzyme system.
A common secondary system utilizes Glutamate Dehydrogenase (GDH), which catalyzes the oxidative deamination of L-glutamate to α-ketoglutarate. sigmaaldrich.comresearchgate.net This reaction concurrently reduces the cofactor nicotinamide adenine dinucleotide (NAD+) to NADH. sigmaaldrich.comassaygenie.com The production of NADH can be monitored continuously by measuring the increase in absorbance at 340 nm, which is directly proportional to the initial concentration of erythro-4-hydroxy-L-glutamate(1-). researchgate.net
| Component | Function | Typical Reaction Condition |
|---|---|---|
| erythro-4-hydroxy-L-glutamate(1-) | Analyte (Substrate) | Variable (Sample Dependent) |
| Aminotransferase | Primary Enzyme: Converts analyte to L-glutamate | Saturating concentration |
| α-ketoglutarate | Co-substrate for Aminotransferase | Excess to drive reaction |
| Glutamate Dehydrogenase (GDH) | Coupling Enzyme: Converts L-glutamate to α-ketoglutarate | Non-rate-limiting concentration |
| NAD+ | GDH Co-factor | Excess concentration |
| Assay Buffer | Maintain optimal pH | pH 7.6 - 8.2 |
| Detection Wavelength | To monitor NADH production | 340 nm |
Alternatively, L-glutamate oxidase can be employed as the coupling enzyme. nih.gov This enzyme oxidizes L-glutamate, producing α-ketoglutarate, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ can then be detected colorimetrically in a reaction catalyzed by horseradish peroxidase (HRP), where HRP uses H₂O₂ to oxidize a chromogenic substrate.
Continuous Monitoring Strategies
Advancements in biosensor technology have enabled the development of strategies for the continuous, real-time monitoring of glutamate, which can be adapted for erythro-4-hydroxy-L-glutamate(1-). nih.gov These strategies typically rely on enzyme-based microelectrodes. researchgate.net
A conceptual design for a continuous monitoring system for erythro-4-hydroxy-L-glutamate(1-) would involve a multi-layer enzymatic electrode. This biosensor would feature co-immobilized aminotransferase and L-glutamate oxidase on an electrode surface.
The detection mechanism proceeds as follows:
erythro-4-hydroxy-L-glutamate(1-) from the sample diffuses to the sensor surface.
The immobilized aminotransferase converts it to L-glutamate.
The L-glutamate is immediately oxidized by the adjacent L-glutamate oxidase, producing H₂O₂. nih.gov
The H₂O₂ is then electrochemically oxidized at the platinum electrode surface, generating a current that is directly proportional to the concentration of erythro-4-hydroxy-L-glutamate(1-) in the sample. acs.org
To enhance selectivity, a permselective polymer layer, such as poly-o-phenylenediamine, can be applied to the electrode to block common electroactive interferents found in biological samples. nih.gov Research on L-glutamate biosensors has demonstrated high sensitivity, rapid response times, and broad linear detection ranges, providing a strong basis for the development of similar sensors for erythro-4-hydroxy-L-glutamate(1-). nih.govresearchgate.net
| Parameter | Reported Performance (for L-Glutamate) | Significance |
|---|---|---|
| Detection Principle | Amperometric detection of H₂O₂ | Provides a quantifiable electrical signal. |
| Response Time | ~2-10 seconds | Allows for real-time tracking of concentration changes. nih.govresearchgate.net |
| Limit of Detection | 0.044 µM - 15 nM | High sensitivity for detecting low physiological concentrations. nih.govnih.gov |
| Linear Range | 5 µM to 150 µM | Covers a wide range of expected physiological concentrations. nih.gov |
| Stability | Stable for at least 7 days | Crucial for long-term continuous monitoring applications. nih.gov |
Regulation and Interconnections of Erythro 4 Hydroxy L Glutamate 1 Pathways
Transcriptional and Post-Transcriptional Regulation of Related Enzymes
The enzymes responsible for the synthesis and degradation of erythro-4-hydroxy-L-glutamate(1-) are subject to complex regulatory mechanisms that control their expression. The primary enzyme in the degradation of this compound is Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH) , also known as aldehyde dehydrogenase 4 family, member A1 (ALDH4A1) .
Transcriptional Regulation of ALDH4A1:
The expression of the ALDH4A1 gene is controlled by a variety of transcription factors that bind to its promoter region. Analysis of the ALDH4A1 gene promoter has identified potential binding sites for several transcription factors, suggesting a complex regulatory network. While direct experimental validation for all these factors in regulating ALDH4A1 is ongoing, they represent key candidates in controlling the levels of the P5CDH enzyme.
| Transcription Factor | Potential Role in ALDH4A1 Regulation |
| AREB6 | Involved in transcriptional regulation. |
| Brachyury | A key regulator of mesoderm development. |
| c-Rel | A proto-oncogene that is part of the NF-κB signaling pathway. |
| HOXA9 | A homeobox protein involved in developmental regulation. |
| HOXA9B | A paralog of HOXA9 with similar functions. |
| Meis-1 | A homeobox protein that acts as a transcriptional regulator. |
| TBP | TATA-binding protein, a general transcription factor. |
| TFIID | A general transcription factor complex. |
This table is generated based on predicted transcription factor binding sites and may not represent fully validated interactions.
Furthermore, studies on other members of the aldehyde dehydrogenase family, such as ALDH1, have revealed feedback inhibition at the transcriptional level. For instance, high levels of retinoic acid can down-regulate the expression of the ALDH1 gene, which is involved in its synthesis nih.gov. This suggests that similar feedback mechanisms may exist for ALDH4A1 to control the levels of metabolites in the proline degradation pathway.
Post-Transcriptional Regulation:
Post-transcriptional regulation, including processes like alternative splicing, mRNA stability, and microRNA-mediated silencing, plays a crucial role in fine-tuning the levels of many enzymes. While specific studies on the post-transcriptional regulation of the enzymes directly involved in erythro-4-hydroxy-L-glutamate(1-) metabolism are limited, it is a recognized layer of control for metabolic pathways in general. For example, alternative splicing of transcription factors like Nuclear Factor Y (NFY) has been shown to regulate the expression of other aldehyde dehydrogenase genes, such as ALDH1A1 nih.gov. This highlights a potential avenue for the regulation of ALDH4A1 as well.
Allosteric Regulation and Feedback Inhibition Mechanisms
The catalytic activity of enzymes in the erythro-4-hydroxy-L-glutamate(1-) pathway is also modulated by the binding of small molecules to sites other than the active site (allosteric regulation) or by the product of the pathway inhibiting an earlier step (feedback inhibition).
A key enzyme in this pathway, ALDH4A1 (P5CDH) , exhibits substrate inhibition by both trans-4-hydroxy-L-proline and L-proline nih.gov. This can be considered a form of feedback inhibition, where an accumulation of the initial substrates of the proline and hydroxyproline (B1673980) catabolic pathways slows down their own degradation. This mechanism is crucial for preventing the excessive breakdown of these amino acids and maintaining their cellular homeostasis.
| Inhibitor | Enzyme | Type of Inhibition | Inhibition Constant (Ki) |
| trans-4-hydroxy-L-proline | ALDH4A1 | Competitive | 0.7 mM nih.gov |
| L-proline | ALDH4A1 | Competitive | 1.9 mM nih.gov |
| L-glutamate | ALDH4A1 | Competitive | 12 mM nih.gov |
| Glutarate | ALDH4A1 | Competitive | 30 mM nih.gov |
| Succinate | ALDH4A1 | Competitive | 58 mM nih.gov |
| Glyoxylate | ALDH4A1 | Competitive | 0.27 mM nih.gov |
While classical allosteric regulation by effector molecules that are structurally different from the substrate or product has not been extensively documented for the specific enzymes of the erythro-4-hydroxy-L-glutamate(1-) pathway, it is a hallmark of the broader glutamate (B1630785) metabolism. For instance, glutamate dehydrogenase, which catalyzes the reversible conversion of glutamate to α-ketoglutarate, is heavily regulated by a wide array of allosteric effectors, including ADP, GTP, and leucine (B10760876) jax.orgnih.gov. This intricate regulation highlights the importance of fine-tuning glutamate levels, which are interconnected with the metabolism of erythro-4-hydroxy-L-glutamate(1-).
Integration of erythro-4-hydroxy-L-glutamate(1-) Metabolism within Broader Cellular Networks
The metabolism of erythro-4-hydroxy-L-glutamate(1-) is not an isolated pathway but is deeply integrated with several key cellular metabolic networks, most notably the metabolism of proline and arginine, and by extension, the urea and tricarboxylic acid (TCA) cycles.
A critical link is evident in the genetic disorder hyperprolinemia type II . This condition is caused by mutations in the ALDH4A1 gene, leading to a deficiency in the P5CDH enzyme wikipedia.orgmetabolicsupportuk.orgmedlineplus.govmedlineplus.govnih.govmedlineplus.gov. The consequences of this deficiency underscore the pathway's integration with other metabolic routes:
Proline and Arginine Metabolism: A block in P5CDH activity leads to the accumulation of its substrate, Δ1-pyrroline-5-carboxylate (P5C), and consequently, high levels of proline in the blood and urine wikipedia.orgmetabolicsupportuk.orgmedlineplus.govmedlineplus.govnih.govmedlineplus.gov. Since P5C is also an intermediate in arginine catabolism, a deficiency in P5CDH affects both pathways.
TCA Cycle and Urea Cycle: The conversion of P5C to glutamate, catalyzed by P5CDH, is a crucial step that connects the catabolism of proline and arginine to the TCA cycle (via α-ketoglutarate) and the urea cycle genecards.org.
Collagen Metabolism: erythro-4-hydroxy-L-glutamate(1-) is formed from the breakdown of 4-hydroxyproline, a major component of collagen. Thus, the metabolism of this compound is linked to collagen turnover and the degradation of this important structural protein.
The pathway also has implications in other physiological and pathological states. For instance, elevated levels of 4-hydroxyglutamate have been identified as a novel predictor of pre-eclampsia, suggesting a potential role for this metabolic pathway in the pathophysiology of this pregnancy-related disorder nih.govnih.gov.
Genetic and Proteomic Approaches to Pathway Elucidation
Modern systems biology approaches, including genetics and proteomics, have been instrumental in unraveling the complexities of the erythro-4-hydroxy-L-glutamate(1-) metabolic pathway and its regulation.
Genetic Approaches:
Genetic studies in various model organisms have been pivotal in understanding the function of the enzymes involved.
Caenorhabditis elegans: Studies in the nematode worm have shown that mutations in the alh-6 gene, the worm ortholog of human ALDH4A1, lead to an age-dependent decline in muscle health nih.govelifesciences.org. This suggests a conserved role for this pathway in maintaining muscle function during aging.
Human Genetics: Gene-wide association studies (GWAS) in human populations have identified genetic variants in the ALDH4A1 gene that are associated with age-related changes in muscle function, including gait speed and grip strength nih.govelifesciences.org. These findings corroborate the results from model organisms and highlight the clinical relevance of this metabolic pathway.
Mouse Models: The development of Aldh4a1 knockout and knock-in mouse models provides valuable tools for in-depth investigation of the physiological roles of P5CDH and the consequences of its deficiency in a mammalian system. Similarly, knockout models for other aldehyde dehydrogenase genes, such as Aldh3a1, have been created to study their specific functions yale.edu.
Proteomic Approaches:
Proteomics, the large-scale study of proteins, offers powerful tools to investigate the expression levels, modifications, and interactions of enzymes in the erythro-4-hydroxy-L-glutamate(1-) pathway. While comprehensive proteomic analyses specifically targeting this pathway are emerging, the potential of these techniques is significant.
Expression Proteomics: Quantitative proteomic techniques can be used to measure the abundance of P5CDH, 4-hydroxyglutamate aminotransferase, and other related enzymes in different tissues and under various physiological conditions. This can provide insights into the tissue-specific roles of this pathway and how its components are regulated in response to metabolic cues.
Analysis of Post-Translational Modifications: Proteomics can identify and quantify post-translational modifications, such as phosphorylation and ubiquitination, on the enzymes of this pathway. These modifications can rapidly alter enzyme activity and stability, providing another layer of regulation. The GeneCards database indicates potential ubiquitination and glycosylation sites on ALDH4A1 genecards.org.
Biomarker Discovery: As demonstrated by the identification of 4-hydroxyglutamate as a potential biomarker for pre-eclampsia through metabolomic and subsequent proteomic analyses, these approaches are invaluable for discovering new links between metabolic pathways and disease nih.govnih.gov.
Comparative Biochemistry and Evolutionary Aspects of Hydroxyglutamate Metabolism
Phylogenetic Distribution of erythro-4-hydroxy-L-glutamate(1-) and Related Enzymes
Erythro-4-hydroxy-L-glutamate is a metabolite found across a wide phylogenetic spectrum, indicating its fundamental role in cellular metabolism. Its presence has been documented in organisms ranging from bacteria to humans. The enzymes responsible for its synthesis and degradation are likewise distributed across various kingdoms of life, though their specific roles can vary.
In mammals, a key enzyme in the metabolism of this compound is 4-hydroxyglutamate transaminase (EC 2.6.1.23). This enzyme catalyzes the reversible reaction between erythro-4-hydroxy-L-glutamate and 2-oxoglutarate to produce (4R)-4-hydroxy-2-oxoglutarate and L-glutamate. Studies on rat liver have been instrumental in purifying and characterizing this transaminase. In humans, erythro-4-hydroxy-L-glutamate is an intermediate in the metabolism of gamma-hydroxyglutamic acid and is involved in several enzymatic reactions. For instance, it can be synthesized from pyrroline (B1223166) hydroxycarboxylic acid by the enzyme Delta-1-pyrroline-5-carboxylate dehydrogenase, mitochondrial , and converted to L-4-hydroxyglutamate semialdehyde by proline dehydrogenase 1, mitochondrial .
In the realm of fungi, the Yeast Metabolome Database indicates that 4-hydroxy-L-glutamic acid is part of the arginine and proline metabolism pathway, highlighting its role in amino acid metabolism in these eukaryotes.
In the plant kingdom, glutamate (B1630785) metabolism is central to nitrogen assimilation, carbon/energy balance, and the synthesis of numerous essential compounds. While specific research on the distribution of erythro-4-hydroxy-L-glutamate is less extensive, the core pathways of glutamate and proline metabolism are highly conserved. Plants utilize glutamate as a precursor for various molecules and as a signaling molecule in growth and defense responses.
Microorganisms also exhibit pathways involving hydroxyglutamates. Bacteria like Corynebacterium glutamicum, known for its ability to produce L-glutamate, and Escherichia coli are key organisms in the industrial production of amino acids, including derivatives like trans-4-hydroxy-l-proline, which is metabolically linked to hydroxyglutamate.
The table below summarizes the known distribution of erythro-4-hydroxy-L-glutamate(1-) and related metabolic enzymes in different organisms.
| Organism/Group | Key Enzymes Involved in Hydroxyglutamate Metabolism | Metabolic Pathway Context |
| Mammals (e.g., Humans, Rats) | 4-hydroxyglutamate transaminase. | Arginine and proline metabolism; Degradation of trans-4-hydroxy-L-proline. |
| Delta-1-pyrroline-5-carboxylate dehydrogenase, mitochondrial. | Biosynthesis from pyrroline hydroxycarboxylic acid. | |
| Proline dehydrogenase 1, mitochondrial. | Conversion to L-4-hydroxyglutamate semialdehyde. | |
| Fungi (e.g., Yeast) | Enzymes of arginine and proline metabolism. | Arginine and proline metabolism. |
| Plants | General enzymes of glutamate metabolism (GS/GOGAT, GDH). | Nitrogen assimilation, C/N balance, precursor synthesis. |
| Bacteria (e.g., C. glutamicum) | Enzymes for amino acid production. | L-glutamate and L-proline metabolism. |
Evolutionary Conservation and Divergence of Metabolic Roles
The metabolic role of erythro-4-hydroxy-L-glutamate(1-) demonstrates both conservation and divergence across evolutionary lineages. Its core function appears to be integrated with the central metabolism of amino acids, particularly glutamate and proline. This is a deeply conserved feature, evident in bacteria, yeast, and mammals.
Conserved Roles: The primary conserved role of erythro-4-hydroxy-L-glutamate is as an intermediate in arginine and proline metabolism . This pathway is fundamental for protein synthesis and cellular homeostasis. The transamination reaction catalyzed by 4-hydroxyglutamate transaminase, which links
Future Directions and Emerging Research Avenues for Erythro 4 Hydroxy L Glutamate 1
Elucidation of Uncharacterized Enzymes and Novel Metabolic Routes
While the basic metabolic pathways involving erythro-4-hydroxy-L-glutamate(1-) are known, a significant frontier of research lies in the identification and characterization of novel enzymes and alternative metabolic routes. This exploration is crucial for a complete understanding of its physiological roles and its involvement in pathological states.
Current knowledge indicates that erythro-4-hydroxy-L-glutamate is an intermediate in the metabolism of gamma-hydroxyglutamic acid. hmdb.ca It is known to be involved in several enzymatic reactions within humans and other living organisms. hmdb.ca For instance, it can be synthesized from pyrroline (B1223166) hydroxycarboxylic acid by the enzyme Delta-1-pyrroline-5-carboxylate dehydrogenase, mitochondrial. hmdb.ca It also interacts with 2-oxoglutarate to produce 4-hydroxy-2-oxoglutarate and L-glutamate, a reaction catalyzed by 4-hydroxyglutamate aminotransferase. hmdb.ca Furthermore, the enzyme proline dehydrogenase 1, mitochondrial can convert 4-hydroxy-L-glutamic acid into L-4-hydroxyglutamate semialdehyde. hmdb.ca
However, the broader enzymatic landscape governing the synthesis, degradation, and alternative metabolic fates of erythro-4-hydroxy-L-glutamate(1-) remains largely uncharted. Anaerobic bacteria, for example, utilize at least five distinct pathways for glutamate (B1630785) fermentation, many of which involve enzymes with radical-based catalytic mechanisms. researchgate.netnih.gov This diversity in microbial metabolism suggests the potential for undiscovered enzymatic machinery related to glutamate derivatives like erythro-4-hydroxy-L-glutamate(1-). Future research will likely focus on:
Genome Mining and Functional Genomics: Systematically screening microbial and eukaryotic genomes for genes encoding putative hydroxylases, aminotransferases, and dehydrogenases that may act on glutamate or its hydroxylated analogs.
Proteomics and Metabolomics: Employing high-throughput techniques to identify enzymes that co-localize or whose expression levels correlate with fluctuations in erythro-4-hydroxy-L-glutamate(1-) concentrations under various physiological conditions.
Biochemical Characterization of Novel Enzymes: Isolating and characterizing the kinetic properties, substrate specificity, and reaction mechanisms of newly identified enzymes to precisely define their role in the metabolic network.
Uncovering these novel pathways could reveal previously unknown connections between different metabolic processes and provide new targets for therapeutic intervention in diseases where glutamate metabolism is dysregulated.
Advanced Biotechnological Applications in Stereoselective Synthesis
The chiral nature of erythro-4-hydroxy-L-glutamate(1-) makes it a valuable building block for the stereoselective synthesis of complex molecules, particularly pharmaceuticals and other bioactive compounds. Future research in this area will focus on leveraging enzymes for the efficient and environmentally friendly production of this and related compounds.
The demand for enantiomerically pure compounds is high in the pharmaceutical industry, as different stereoisomers of a drug can have vastly different pharmacological activities. The use of enzymes, or whole-cell biocatalysts, offers a powerful alternative to traditional chemical synthesis, which often requires harsh reaction conditions and can produce undesirable byproducts.
Key research avenues include:
Enzyme Engineering and Directed Evolution: Modifying existing enzymes, such as proline hydroxylases, to enhance their activity, stability, and specificity for producing the desired stereoisomer of 4-hydroxy-L-glutamate. nih.gov
Metabolic Engineering of Microbial Cell Factories: Genetically modifying microorganisms like E. coli to create efficient "cell factories" that can produce high titers of trans-4-hydroxy-l-proline, a related hydroxylated amino acid, from simple starting materials. nih.gov Similar strategies can be adapted for erythro-4-hydroxy-L-glutamate(1-).
Development of Novel Biocatalytic Cascades: Designing multi-enzyme systems that can carry out a series of reactions in a single pot, converting simple precursors into complex, stereochemically defined products.
These advancements will not only make the synthesis of valuable compounds more sustainable but also open up possibilities for creating novel molecules with unique biological activities.
Systems Biology Approaches to Model and Predict Metabolite Dynamics
To fully grasp the role of erythro-4-hydroxy-L-glutamate(1-) in health and disease, it is essential to understand its dynamic behavior within the complex network of metabolic pathways. Systems biology, which integrates experimental data with computational modeling, provides a powerful framework for achieving this.
Recent studies have highlighted the potential of 4-hydroxyglutamate as a predictive biomarker for conditions like pre-eclampsia. nih.gov Research has shown that levels of this metabolite are significantly altered in women who develop this pregnancy complication. nih.gov This underscores the importance of understanding the factors that regulate its concentration in the body.
Future research will employ systems biology approaches to:
Construct Comprehensive Metabolic Models: Develop detailed computational models of glutamate and proline metabolism that incorporate kinetic data for all relevant enzymes and transporters. These models will allow researchers to simulate the flow of metabolites through the network and predict how it will respond to various perturbations.
Integrate Multi-Omics Data: Combine data from genomics, transcriptomics, proteomics, and metabolomics to create more accurate and predictive models. This will provide a more holistic view of how genetic and environmental factors influence the levels of erythro-4-hydroxy-L-glutamate(1-).
Identify Key Regulatory Nodes: Use model simulations to identify the enzymes and pathways that have the most significant control over the concentration of erythro-4-hydroxy-L-glutamate(1-). This information can be used to develop strategies for manipulating its levels for therapeutic purposes.
By taking a systems-level approach, researchers can move beyond studying individual components in isolation and gain a more comprehensive understanding of the complex interplay of factors that govern the dynamics of this important metabolite.
Development of Novel Analytical Tools for In Vivo Measurement
A major challenge in studying the physiological role of erythro-4-hydroxy-L-glutamate(1-) is the ability to measure its concentration accurately and in real-time within a living organism. The development of novel analytical tools is therefore a critical area of future research.
Current methods for metabolite analysis often involve taking tissue or fluid samples, which can be invasive and may not accurately reflect the dynamic changes occurring in vivo. There is a pressing need for non-invasive or minimally invasive techniques that can provide a continuous readout of metabolite levels.
Promising areas of research include:
Genetically Encoded Nanosensors: Developing fluorescent or bioluminescent protein-based sensors that can be genetically introduced into cells or organisms. These sensors would change their optical properties in response to binding erythro-4-hydroxy-L-glutamate(1-), allowing for its visualization and quantification in real-time.
Advanced Imaging Techniques: Utilizing techniques like magnetic resonance spectroscopy (MRS) to non-invasively measure the concentration of metabolites in specific tissues or organs. While challenging for low-abundance metabolites, advancements in magnet technology and pulse sequences may make this feasible.
Microfluidic Devices and Biosensors: Creating miniaturized analytical devices that can be implanted or used for continuous monitoring of metabolite levels in biological fluids.
The development of these advanced analytical tools will revolutionize our ability to study the dynamic role of erythro-4-hydroxy-L-glutamate(1-) in both normal physiology and disease, paving the way for new diagnostic and therapeutic strategies.
Q & A
Q. What is the metabolic role of erythro-4-hydroxy-L-glutamate(1−) in γ-hydroxyglutamic acid pathways?
Erythro-4-hydroxy-L-glutamate(1−) acts as an intermediate in the metabolism of γ-hydroxyglutamic acid. It participates in a transamination reaction catalyzed by 4-hydroxyglutamate aminotransferase (EC 2.6.1.23), where it donates an amino group to 2-oxoglutarate, yielding 4-hydroxy-2-oxoglutarate and L-glutamate . This reaction is critical in linking hydroxyglutamate metabolism to the TCA cycle. Researchers should validate this pathway using isotopic labeling or enzyme activity assays in cell lysates.
Q. How can the solubility and acidity of erythro-4-hydroxy-L-glutamate(1−) influence its experimental handling?
The compound’s solubility in water and acidic nature (due to its monoanionic state) necessitate careful pH adjustment during extraction and purification. Buffered solutions (e.g., phosphate buffer, pH 6–7) are recommended to stabilize the molecule during chromatography. Precipitation at low pH (<4) should be avoided to prevent structural degradation .
Q. What analytical techniques are suitable for quantifying erythro-4-hydroxy-L-glutamate(1−) in biological samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is optimal for quantification due to its high sensitivity and specificity. Derivatization with dansyl chloride or o-phthalaldehyde can enhance detection in fluorescence-based assays. Researchers must include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported kinetic parameters of 4-hydroxyglutamate aminotransferase?
Discrepancies in enzyme kinetics (e.g., values for erythro-4-hydroxy-L-glutamate(1−)) may arise from differences in assay conditions (pH, temperature) or enzyme sources. To address this:
- Standardize reaction conditions (e.g., 37°C, pH 7.4) and validate enzyme purity via SDS-PAGE.
- Use stopped-flow spectroscopy to measure real-time substrate consumption and product formation.
- Compare kinetic data across multiple orthologs (e.g., bacterial vs. mammalian enzymes) to identify evolutionary conservation .
Q. What experimental strategies are effective for isolating erythro-4-hydroxy-L-glutamate(1−) from complex biological matrices?
Isolation requires a multi-step approach:
- Sample preparation: Use cold methanol/water (80:20) for metabolite extraction to inhibit enzymatic degradation.
- Chromatography: Employ hydrophilic interaction liquid chromatography (HILIC) to separate polar metabolites.
- Validation: Confirm identity via NMR (e.g., H NMR chemical shifts at δ 3.8–4.2 ppm for hydroxyl groups) and cross-reference with HMDB or KEGG databases .
Q. How can researchers investigate the role of erythro-4-hydroxy-L-glutamate(1−) in neurodegenerative disease models?
- Hypothesis-driven design: Use transgenic mice with impaired 4-hydroxyglutamate aminotransferase activity to assess metabolite accumulation and neuronal toxicity.
- Omics integration: Combine metabolomics (targeted LC-MS) with transcriptomics to identify dysregulated pathways (e.g., glutamate/glutamine cycling).
- Pharmacological modulation: Test inhibitors/activators of the enzyme to establish causal links between metabolite levels and disease phenotypes .
Methodological and Data Analysis Questions
Q. What statistical frameworks are appropriate for analyzing dose-response relationships involving erythro-4-hydroxy-L-glutamate(1−)?
Non-linear regression models (e.g., Hill equation) should be used to fit dose-response curves. For small sample sizes, Bayesian hierarchical models improve robustness. Researchers must report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .
Q. How should researchers address conflicting data on the compound’s stability under varying storage conditions?
- Conduct stability studies by storing aliquots at −80°C, −20°C, and 4°C, and measure degradation rates via LC-MS.
- Use accelerated stability testing (e.g., elevated temperatures) to predict long-term storage requirements.
- Publish raw stability data in supplementary materials to enhance reproducibility .
Q. What are best practices for integrating erythro-4-hydroxy-L-glutamate(1−) data into metabolic network models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
